molecular formula C20H23N3O3 B2959587 1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea CAS No. 1170383-39-7

1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

Cat. No.: B2959587
CAS No.: 1170383-39-7
M. Wt: 353.422
InChI Key: NHVZPQCIHQYENG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a urea derivative featuring a benzyl group and a fused tetrahydrobenzo[b][1,4]oxazepin ring system. This compound is of interest due to its structural complexity, which combines a seven-membered oxygen-containing heterocycle with substituents that influence its physicochemical and pharmacological properties. The 3,3,5-trimethyl and 4-oxo groups on the oxazepin ring enhance steric bulk and polarity, while the benzyl urea moiety may contribute to interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

1-benzyl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-20(2)13-26-17-10-9-15(11-16(17)23(3)18(20)24)22-19(25)21-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVZPQCIHQYENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a complex organic compound with the molecular formula C20H23N3O3C_{20}H_{23}N_{3}O_{3} and a molecular weight of approximately 353.422 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a benzyl group attached to a urea moiety and a tetrahydrobenzo[b][1,4]oxazepin structure. This unique combination of functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC20H23N3O3C_{20}H_{23}N_{3}O_{3}
Molecular Weight353.422 g/mol
Purity≥95%
CAS Number1170383-39-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. The compound's structure allows it to bind effectively to these targets, modulating their activity.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : There is emerging evidence indicating that it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Study on Anticancer Activity

A recent study explored the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)15.0
A549 (Lung)12.5

Antimicrobial Evaluation

In another study assessing antimicrobial activity against Gram-positive and Gram-negative bacteria, the compound showed significant inhibition zones:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs include derivatives of tetrahydrobenzo[b]thiophene-based ureas, as reported in International Journal of Organic Chemistry (2012) . Below is a detailed comparison:

Core Heterocyclic Framework

  • Target Compound : Contains a benzo[b][1,4]oxazepin ring (oxygen and nitrogen atoms in the seven-membered ring).
  • Analog Compounds (7a–7d): Feature tetrahydrobenzo[b]thiophene cores (sulfur atom in the five-membered ring).

Substituent Analysis

Compound Substituents on Heterocycle Urea-Linked Groups
Target Compound 3,3,5-Trimethyl, 4-oxo Benzyl
7a () 3-Cyano Hydrazono-benzoyl
7b () 3-Cyano Phenyl hydrazono-benzoyl
7c () Ethyl carboxylate Hydrazono-benzoyl
7d () Ethyl carboxylate Phenyl hydrazono-benzoyl
  • Key Differences: The target compound’s benzyl group is less polar than the benzoyl/hydrazono groups in analogs 7a–7d, suggesting higher lipophilicity and possibly improved membrane permeability. The 3-cyano and ethyl carboxylate substituents in analogs 7a–7d may enhance hydrogen-bonding or metabolic susceptibility compared to the target’s methyl groups .

Pharmacological Activity

  • The hydrazono-benzoyl groups in 7a–7d may chelate metal ions or interact with enzymatic active sites.
  • Target Compound: The absence of a hydrazono group and presence of a benzyl urea could shift selectivity toward targets sensitive to hydrophobic interactions (e.g., proteases or GPCRs) .

Pharmacokinetic Properties

Property Target Compound 7a–7d Analogs
Lipophilicity (LogP) Higher (benzyl group) Lower (polar substituents)
Metabolic Stability Moderate (methyl groups) Variable (ester/cyano groups)
Bioavailability Potentially higher May require prodrug strategies

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